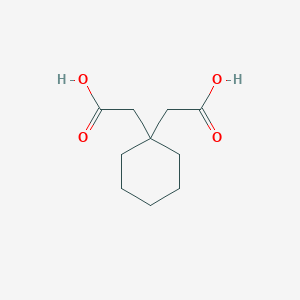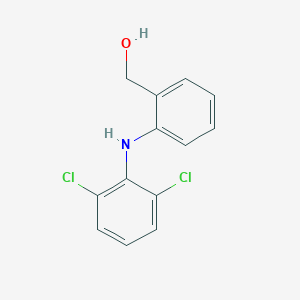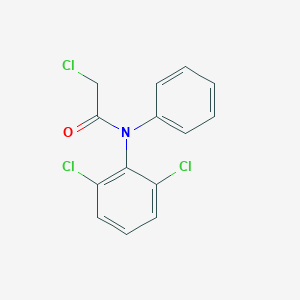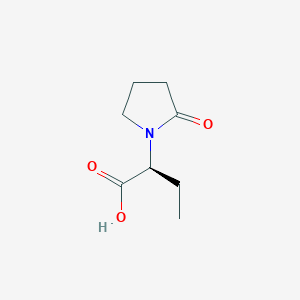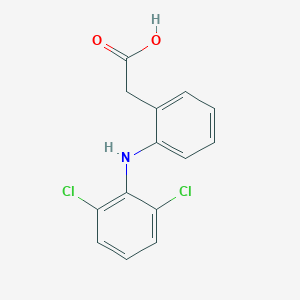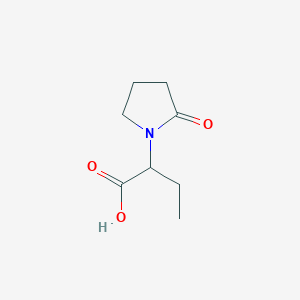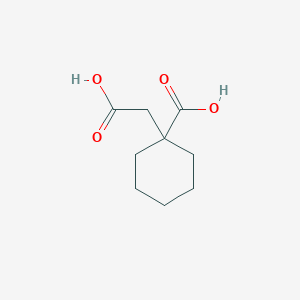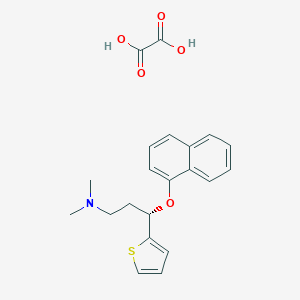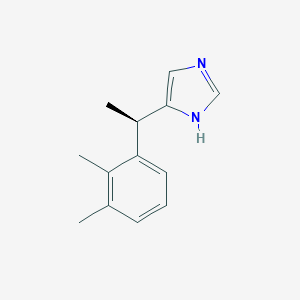
Levomedetomidine
描述
Levomedetomidine is the levorotary enantiomer of medetomidine, a compound known for its potent sedative and analgesic properties. Medetomidine is a racemic mixture consisting of two optical isomers: dexmedetomidine and this compound. While dexmedetomidine is widely recognized for its pharmacological effects as an alpha-2 adrenergic receptor agonist, this compound does not induce sedation or analgesia when administered alone .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of levomedetomidine typically involves the resolution of racemic medetomidine. One common method is the separation of the enantiomers via the formation of diastereoisomer salts. The resolved acid (S)-enantiomer is then used in the synthesis of dexmedetomidine, while the ®-enantiomer, this compound, is obtained as a byproduct .
Industrial Production Methods: Industrial production of this compound involves the use of chiral precursors and resolution-racemization-recycle synthesis strategies. This method ensures high yields and reduces chiral waste. The process includes the preparation of sulfur ylide from acid chloride and dimethylsulfoxonium methylide, followed by transformation into α-bromoketone and subsequent reactions to obtain the target product .
化学反应分析
Types of Reactions: Levomedetomidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
科学研究应用
Levomedetomidine has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of other compounds.
Biology: Studied for its effects on alpha-2 adrenergic receptors.
Medicine: Investigated for its potential to modulate the effects of dexmedetomidine-induced sedation and analgesia.
Industry: Utilized in the development of veterinary anesthetics and sedatives
作用机制
Levomedetomidine exerts its effects by binding to alpha-2 adrenergic receptors. Unlike dexmedetomidine, which induces sedation and analgesia, this compound modulates the effects of dexmedetomidine by reducing its sedative properties. This modulation occurs through the inhibition of norepinephrine release, which terminates the propagation of pain signals .
相似化合物的比较
Dexmedetomidine: The dextrorotary enantiomer of medetomidine, known for its potent sedative and analgesic effects.
Clonidine: Another alpha-2 adrenergic receptor agonist, but with lower selectivity compared to dexmedetomidine.
Propranolol: A beta-adrenergic receptor antagonist with different pharmacological effects.
Uniqueness: Levomedetomidine is unique in its ability to modulate the effects of dexmedetomidine without inducing sedation or analgesia on its own. This property makes it valuable in research settings where modulation of alpha-2 adrenergic receptor activity is required without the accompanying sedative effects .
属性
IUPAC Name |
5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHVIMMYOGQXCV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119717-21-4 | |
| Record name | Levomedetomidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119717214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LEVOMEDETOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K66HW308K4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Azaspiro[5.5]undecane-2,4-dione](/img/structure/B195785.png)
![2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B195786.png)
